molecular formula C5H6N2O2S B019918 4,6-Dihydroxy-2-methylthiopyrimidine CAS No. 1979-98-2

4,6-Dihydroxy-2-methylthiopyrimidine

Cat. No.: B019918
CAS No.: 1979-98-2
M. Wt: 158.18 g/mol
InChI Key: AEXCUJUYEZIWJV-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylthiopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by the presence of two hydroxyl groups at positions 4 and 6, and a methylthio group at position 2 on the pyrimidine ring. This compound is known for its biological activity and is used as a precursor in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxy-2-methylthiopyrimidine can be synthesized through a series of chemical reactions. One common method involves the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrimidine derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-2-methylthiopyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxyl groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dihydroxy-2-methylthiopyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of blood pressure in hypertensive patients. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

4,6-Dihydroxy-2-methylthiopyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCUJUYEZIWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173499
Record name 2-Methylthiopyrimidine-4,6-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-98-2
Record name 4,6-Dihydroxy-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1979-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiopyrimidine-4,6-diol
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Record name 1979-98-2
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Record name 2-Methylthiopyrimidine-4,6-diol
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Record name 2-methylthiopyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthesis route for 4,6-Dihydroxy-2-methylthiopyrimidine as described in the research?

A1: The research outlines a three-step synthesis for this compound []:

    Q2: How was the structure of this compound confirmed in the study?

    A2: The researchers confirmed the structure of this compound using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance spectroscopy (1H NMR) []. These techniques allowed them to analyze the functional groups and hydrogen environments within the molecule, confirming its identity.

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